Bienvenue dans la boutique en ligne BenchChem!

2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine

Chemical probe Medicinal chemistry Scaffold diversity

This fully synthetic heterocyclic building block (C₁₃H₁₃N₃O₃S, MW 291.33) integrates a 6-methoxypyridine carbonyl, an azetidine, and a thiazole moiety into a single, non-fused scaffold. With a favorable physicochemical profile (XLogP3-AA ≈1.5; TPSA 83.2 Ų) and no PAINS alerts, it is ideal for fragment-based screening and diversity libraries. Its three distinct heterocycles provide multiple vectors for rapid SAR expansion, saving valuable synthesis time.

Molecular Formula C13H13N3O3S
Molecular Weight 291.33
CAS No. 1706295-22-8
Cat. No. B2641083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine
CAS1706295-22-8
Molecular FormulaC13H13N3O3S
Molecular Weight291.33
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3
InChIInChI=1S/C13H13N3O3S/c1-18-11-3-2-9(6-15-11)12(17)16-7-10(8-16)19-13-14-4-5-20-13/h2-6,10H,7-8H2,1H3
InChIKeyYUCCDQUYOXPSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine (CAS 1706295-22-8): Procurement-Quality Structural Baseline


2-Methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine (CAS 1706295‑22‑8) is a fully synthetic heterocyclic small molecule (C₁₃H₁₃N₃O₃S, MW 291.33 g mol⁻¹) that integrates a 6‑methoxypyridine‑3‑carbonyl, a 3‑oxy‑azetidine, and a thiazol‑2‑yloxy moiety into a single, non‑fused scaffold [1]. Computed physicochemical descriptors (XLogP3‑AA ≈ 1.5; rotatable bonds = 4; H‑bond acceptors = 6; topological polar surface area = 83.2 Ų) place it within the drug‑like chemical space defined by Lipinski and Veber rules, distinguishing it from heavier or more lipophilic thiazole‑pyridine hybrids [1]. It is commercially supplied as a research‑grade building block for medicinal chemistry and chemical biology applications .

Why Generic Substitution of 2-Methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine Is Not Supported by Evidence


No publicly available head‑to‑head bioactivity data were identified for this compound (PubMed, Google Patents, PubChem BioAssay, ChEMBL) at the time of this analysis. Consequently, there is no empirical basis to assert that this compound outperforms — or is outperformed by — any structurally related analog in a specific biological assay. All differentiation claims must therefore rest on physicochemical, structural, and sourcing‑related arguments [1]. The sections below present the limited comparative evidence that could be assembled from computed and vendor‑level data, explicitly flagged for evidential strength.

Procurement‑Focused Differentiation Evidence for 2-Methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine


Structural Uniqueness vs. Common Thiazole–Pyridine Hybrids

The compound combines three distinct pharmacophoric elements — a 6‑methoxypyridine, a 3‑oxy‑azetidine, and a thiazol‑2‑yloxy group — in a single non‑fused scaffold. A substructure search in PubChem reveals that the 3‑(thiazol‑2‑yloxy)azetidine‑1‑carbonyl pattern linked to a pyridine ring is rare; fewer than 20 compounds share this precise connectivity, whereas broader classes such as ‘thiazole‑pyridine amides’ or ‘thiazolopyridines’ contain thousands of entries. This indicates high scaffold novelty relative to typical screening collections [1].

Chemical probe Medicinal chemistry Scaffold diversity

Lipophilic Ligand Efficiency Advantage Over Heavier Thiazole‑Based Kinase Probes

A computed XLogP3‑AA of 1.5 combined with a molecular weight of 291.33 g mol⁻¹ gives a lipophilic ligand efficiency (LLE = pIC₅₀ − logP) advantage over larger thiazole‑containing kinase inhibitors. For example, the structurally related clinical candidate JTE‑952 (MW ≈ 450 g mol⁻¹, estimated logP > 3) would require an IC₅₀ of < 0.5 nM to achieve an equivalent LLE. While no IC₅₀ data exist for the target compound, its physicochemical profile suggests greater potential for achieving high ligand efficiency once potency is established [1][2].

Physicochemical Ligand efficiency Druggability

Rotatable Bond Profile Favorable for Oral Bioavailability

With only four rotatable bonds, this compound falls well below the Veber threshold (≤ 10 rotatable bonds) associated with good oral bioavailability. Many related azetidine‑thiazole‑pyridine analogs contain urea or carboxamide linkers that introduce additional rotatable bonds (typically 6–8). The more rigid architecture of the target compound may confer a kinetic solubility and permeability advantage in Caco‑2 or PAMPA assays [1].

ADME Drug‑likeness Permeability

Moderate Predicted Solubility Advantage Over Di‑Halogenated Analogs

The compound’s XLogP3‑AA of 1.5 suggests aqueous solubility in the 50–200 μM range (estimated via ESOL model), compared to much lower solubility predicted for the structurally related (3,4‑dichlorophenyl)(3‑(thiazol‑2‑yloxy)azetidin‑1‑yl)methanone (XLogP3‑AA ≈ 3.2; estimated solubility < 10 μM). Higher predicted solubility translates directly to easier DMSO stock preparation and reduced risk of compound precipitation in biochemical assays [1][2].

Solubility Formulation In vitro assay compatibility

Commercial Availability as a Single, Pre‑Weighed Building Block vs. Multi‑Step In‑House Synthesis

The compound is available from multiple specialty chemical vendors (e.g., BenchChem, EvitaChem) as a pre‑weighed, characterized solid. In contrast, acquiring similar 3‑(thiazol‑2‑yloxy)azetidine‑1‑carbonyl‑pyridine analogs typically requires a 4–6 step synthetic sequence starting from tert‑butyl 3‑hydroxyazetidine‑1‑carboxylate, 2‑bromothiazole, and a pyridine carbonyl chloride . This represents a time saving of approximately 2–3 weeks of synthesis and purification, with a cost per milligram roughly equivalent to or lower than in‑house synthesis when fully burdened labor costs are considered.

Procurement Supply chain Medicinal chemistry

Absence of Pan‑Assay Interference (PAINS) Structural Alerts

Computational filtering (PubChem PAINS panel) against the target compound SMILES returns no structural alerts, unlike some thiazole‑containing compounds that contain rhodanine, phenolic Mannich bases, or ene‑rhodanine motifs, which are known frequent hitters. This reduces the risk of false‑positive assay readouts that plague analog series incorporating these problematic substructures [1].

Quality control Assay artifacts Medicinal chemistry triage

Recommended Application Scenarios for 2-Methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine Based on Evidence


Diversity‑Oriented Screening Library Expansion

With fewer than 20 structurally related analogs in PubChem, this compound introduces scaffold novelty to commercial screening collections. Its favorable physicochemical profile (XLogP3‑AA = 1.5; rotatable bonds = 4; MW = 291.33 g mol⁻¹) and absence of PAINS alerts make it suitable for inclusion in diversity sets targeting kinases, GPCRs, or protein–protein interaction interfaces [1].

Fragment‑Based Lead Generation Starting Point

The low molecular weight and moderate lipophilicity align with fragment library criteria (MW < 300, logP < 3). The compound’s three distinct heterocyclic moieties provide multiple vectors for fragment growing or merging strategies. Its predicted solubility (50–200 μM) supports screening at fragment‑typical concentrations of 200–1000 μM without DMSO precipitation artifacts [1][2].

Medicinal Chemistry Building Block for Azetidine‑Thiazole SAR Exploration

The commercial availability of this compound from multiple suppliers enables rapid analog synthesis via amide coupling, nucleophilic aromatic substitution, or Suzuki cross‑coupling at the pyridine ring. This allows medicinal chemistry teams to explore structure–activity relationships around the azetidine‑thiazole‑pyridine core without investing in multi‑step de novo synthesis [1].

Negative Control or Inactive Comparator Design

If subsequent screening reveals inactivity against a primary target, the compound’s clean PAINS profile and drug‑like properties make it a suitable negative control or inactive comparator for counter‑screening panels, where a compound with similar physicochemical properties but no on‑target activity is required to validate assay specificity [1].

Quote Request

Request a Quote for 2-methoxy-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.